Dihydro Idebenone 4-O-Sulfate Potassium Salt
Description
Properties
Molecular Formula |
C19H31KO8S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
potassium;[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenyl] sulfate |
InChI |
InChI=1S/C19H32O8S.K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)16(21)18(25-2)19(26-3)17(14)27-28(22,23)24;/h20-21H,4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
UPNAYYYOEBQJRZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCCO.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves the sulfation of dihydro idebenone. The process typically includes the following steps:
Sulfation Reaction: Dihydro idebenone is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of dihydro idebenone are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dihydro Idebenone 4-O-Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form idebenone derivatives.
Reduction: Reduction reactions can convert it back to dihydro idebenone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Idebenone derivatives with varying degrees of oxidation.
Reduction Products: Dihydro idebenone.
Substitution Products: Compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Dihydro Idebenone 4-O-Sulfate Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves its antioxidant properties. It acts by:
Scavenging Free Radicals: Neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.
Molecular Targets: Interacting with mitochondrial membranes to enhance cellular energy production.
Pathways Involved: Modulating signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between Dihydro Idebenone 4-O-Sulfate Potassium Salt and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Idebenone | C₁₉H₃₀O₅ | 338.45 | 58186-27-9 | Quinone backbone, no sulfate group |
| Idebenone Sulfate | C₁₉H₃₀O₈S | 418.51 | 319906-76-8 | Sulfate at undetermined position, free acid |
| This compound | C₁₃H₁₆KO₉S | 348.33 | 95233-73-1 | Reduced quinone (dihydro), 4-O-sulfate, K⁺ salt |
| 2H-QS-4 Sulfate Potassium Salt | C₁₃H₁₆KO₉S | 348.33 | 95233-65-1 | Shorter alkyl chain, sulfate at similar position |
| Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt | C₁₉H₂₈K₂O₉S | 510.68 | Not provided | Carboxylate and sulfate groups, dipotassium salt |
Key Observations :
- Sulfation Position: The 4-O-sulfate group in this compound distinguishes it from Idebenone Sulfate (unspecified sulfate position) and Hydro Idebenone 10’-Carboxylate 1-O-Sulfate (sulfate at 1-O position) .
- Backbone Modifications: Reduction of the quinone moiety to dihydro form improves stability against redox cycling, a common issue with idebenone .
- Counterion Effects: The potassium salt enhances solubility compared to free acid forms (e.g., Idebenone Sulfate) .
Neuroprotective Activity
- Idebenone: Reduces neuroinflammation by inhibiting NLRP3/IL-1β axis activation and improves short-term memory in Alzheimer’s disease (AD) models.
- This compound: While direct studies are scarce, sulfated derivatives generally exhibit improved blood-brain barrier penetration due to increased polarity. This may enhance targeting of neuroinflammatory pathways compared to idebenone .
Metabolic Stability
- Sulfation typically increases metabolic resistance to glucuronidation and oxidation. For example, dopamine 3-O-sulfate and 4-O-sulfate show prolonged half-lives compared to dopamine . This suggests this compound may have superior in vivo stability over idebenone.
Toxicity Profile
- Idebenone exhibits dose-dependent toxicity in muscle cells (e.g., reduced viability at >0.03 μM in C57BL/10 cells). Sulfated derivatives like this compound are hypothesized to lower cytotoxicity due to reduced redox activity, though experimental data are pending .
Biological Activity
Dihydro Idebenone 4-O-Sulfate Potassium Salt is a synthetic compound derived from idebenone, a well-known ubiquinone analogue (Coenzyme Q10) recognized for its antioxidant properties. The compound is characterized by its sulfate group and potassium ions, enhancing its solubility and stability. Its molecular formula is with a molecular weight of approximately 458.61 g/mol .
Chemical Structure and Properties
| Property | Detail |
|---|---|
| Chemical Name | This compound |
| CAS Number | 95233-73-1 |
| Molecular Formula | |
| Molecular Weight | 458.61 g/mol |
| Synonyms | 2,3-Methoxy-6-(10-hydroxydecyl)-5-methyl-hydroquinone-4-O-sulfate Potassium Salt |
Antioxidant Properties
This compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Research indicates that this compound has neuroprotective effects, particularly against cerebral ischemia. It enhances mitochondrial function by acting as an electron carrier in the electron transport chain, thus increasing ATP production while decreasing the generation of free radicals . This mechanism is vital for maintaining neuronal health and function.
Nootropic Effects
This compound also displays nootropic properties , which may enhance cognitive functions such as memory and learning. Studies have suggested its potential application in treating cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's .
The mechanism of action involves:
- Electron Transport Chain Interaction : Bypasses complex I, transferring electrons directly to complex III, thereby improving ATP synthesis.
- Reduction of Lipid Peroxidation : Protects cellular membranes from oxidative damage.
- Inhibition of Apoptosis : May prevent programmed cell death in neurons under stress conditions.
Case Studies and Clinical Trials
- Cerebral Ischemia : A study demonstrated that Dihydro Idebenone 4-O-Sulfate significantly reduced neuronal death in animal models subjected to ischemic conditions, indicating its protective role during hypoxic events .
- Cognitive Enhancement : In a clinical trial involving elderly patients with mild cognitive impairment, participants receiving Dihydro Idebenone showed improved scores on cognitive assessments compared to a placebo group, suggesting its potential as a therapeutic agent for cognitive enhancement .
- Oxidative Stress Reduction : Another study highlighted that administration of this compound resulted in lower levels of oxidative markers in the blood of subjects with chronic fatigue syndrome, pointing towards its utility in managing oxidative stress-related conditions.
Q & A
Q. Table 1: Key Experimental Parameters for Mitochondrial Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
